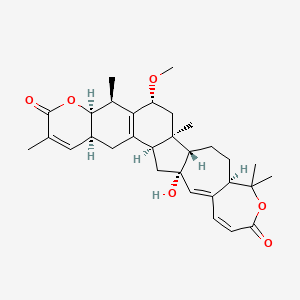
Kadlongilactone c
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadlongilactone C: is one of the natural products isolated from Kadsura longipedunculataThis plant has a rich history of traditional use in folk medicine, where it has been employed to treat various conditions such as canker sores, dysmenorrhea, traumatic injury, insomnia, and gastrointestinal inflammation .
Preparation Methods
Synthetic Routes:: The synthetic routes for Kadlongilactone C have not been extensively documented. it is primarily obtained through isolation from the leaves and stems of Kadsura longipedunculata.
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for this compound. Its isolation from natural sources remains the primary approach.
Chemical Reactions Analysis
Reactions:: Kadlongilactone C belongs to the class of triterpenoids
Common Reagents and Conditions::Oxidation: Mild oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or Lewis acids can promote cyclization reactions.
Major Products:: The specific major products resulting from this compound reactions would require further investigation.
Scientific Research Applications
Kadlongilactone C has drawn interest due to its pharmacological properties:
Cytotoxicity: It exhibits cytotoxic effects against certain cancer cell lines.
Antioxidant Activity: this compound displays antioxidant properties.
Anti-Inflammatory Effects: It may help mitigate inflammation.
Other Pharmacological Effects: Anti-insomnia, anti-trypanosomal, anti-platelet aggregation, and hepatoprotective activities have been reported.
Mechanism of Action
The precise mechanism by which Kadlongilactone C exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Kadlongilactone C is part of a unique group of triterpenoids found in Kadsura longipedunculata. While similar compounds exist, its distinct structure sets it apart.
Similar Compounds::Properties
Molecular Formula |
C31H40O6 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(1R,2S,5R,13S,15R,18S,23R,24S,26R)-13-hydroxy-26-methoxy-1,6,6,20,24-pentamethyl-7,22-dioxahexacyclo[13.12.0.02,13.05,11.016,25.018,23]heptacosa-9,11,16(25),19-tetraene-8,21-dione |
InChI |
InChI=1S/C31H40O6/c1-16-11-19-12-20-22-14-31(34)13-18-7-10-25(32)37-29(3,4)21(18)8-9-24(31)30(22,5)15-23(35-6)26(20)17(2)27(19)36-28(16)33/h7,10-11,13,17,19,21-24,27,34H,8-9,12,14-15H2,1-6H3/t17-,19+,21+,22-,23+,24-,27-,30+,31+/m0/s1 |
InChI Key |
CFDFOUVGATVVRB-WFWCNBNTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Canonical SMILES |
CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(=C5)C=CC(=O)OC6(C)C)O)C)OC)C=C(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















